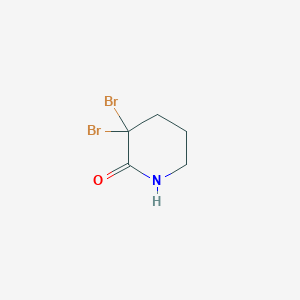![molecular formula C14H15NO2S B2534407 [2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 668477-13-2](/img/structure/B2534407.png)
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the CAS Number: 668477-13-2 . It has a molecular weight of 262.35 . The IUPAC name for this compound is 2-(2-(4-isopropylphenyl)-1H-1lambda3-thiazol-4-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” can be represented by the InChI code: 1S/C14H16NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9,18H,7H2,1-2H3,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” are not available, thiazoles are known to participate in a variety of reactions. For instance, they can undergo Knoevenagel condensation with aldehydes to afford α,β-unsaturated compounds .Physical And Chemical Properties Analysis
“[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid: exhibits anti-inflammatory effects. Researchers have investigated its potential as a therapeutic agent for managing inflammatory conditions, such as arthritis, by modulating immune responses and reducing cytokine production .
Analgesic Properties
Studies suggest that this compound may possess analgesic properties. It could be explored as a novel pain-relieving agent, potentially targeting specific pain pathways or receptors .
Antibacterial and Antifungal Activity
The thiazole ring in 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid contributes to its antimicrobial potential. Researchers have investigated its efficacy against bacteria and fungi. It may find applications in developing new antibiotics or antifungal drugs .
Neuroprotective Effects
Emerging research indicates that this compound might have neuroprotective properties. It could play a role in safeguarding neurons from oxidative stress, inflammation, or excitotoxicity, making it relevant for neurodegenerative diseases .
Anticancer Potential
While more studies are needed, there’s interest in exploring the anticancer effects of 2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid . It could interfere with cancer cell growth, apoptosis pathways, or angiogenesis. Researchers are investigating its potential as an adjunct therapy .
Chemical Synthesis and Medicinal Chemistry
Beyond its biological activities, this compound serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties, optimizing drug candidates for specific targets .
Safety and Hazards
Zukünftige Richtungen
The future directions for “[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields. As thiazoles have shown a wide range of biological activities , there is potential for the development of new drugs and treatments.
Eigenschaften
IUPAC Name |
2-[2-(4-propan-2-ylphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9(2)10-3-5-11(6-4-10)14-15-12(8-18-14)7-13(16)17/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJRZYYIWWJVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)
![{4-[(Propan-2-yl)amino]piperidin-4-yl}methanol dihydrochloride](/img/structure/B2534327.png)
![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)


![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)
![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)



